molecular formula C20H29NO5 B8273557 Diethyl 2-acetylamino-2-(3,4-diethyl-benzyl)-malonate

Diethyl 2-acetylamino-2-(3,4-diethyl-benzyl)-malonate

Cat. No.: B8273557
M. Wt: 363.4 g/mol
InChI Key: XPNITMXHMDWQFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-acetylamino-2-(3,4-diethyl-benzyl)-malonate is a useful research compound. Its molecular formula is C20H29NO5 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H29NO5

Molecular Weight

363.4 g/mol

IUPAC Name

diethyl 2-acetamido-2-[(3,4-diethylphenyl)methyl]propanedioate

InChI

InChI=1S/C20H29NO5/c1-6-16-11-10-15(12-17(16)7-2)13-20(21-14(5)22,18(23)25-8-3)19(24)26-9-4/h10-12H,6-9,13H2,1-5H3,(H,21,22)

InChI Key

XPNITMXHMDWQFJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)CC(C(=O)OCC)(C(=O)OCC)NC(=O)C)CC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6.7 g (0.29 mol) sodium were added to 300 mL EtOH under an argon atmosphere. 60.0 g (0.27 mol) ethyl acetamidomalonate were added to the resulting solution, stirred for 1.5 h and then 62.0 g (0.27 mol) 4-bromomethyl-1,2-diethyl-benzene were slowly added dropwise. The reaction mixture was stirred overnight at RT, poured onto 1 L of water and vigorously stirred for 1 h at RT. The precipitate formed was suction filtered, suspended twice with a little water, suction filtered and dried.
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
62 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere 8.14 g (354 mmol) of sodium was added in batches to 200 mL abs. EtOH and stirred until fully dissolved. 76.9 g (354 mmol) diethyl 2-acetylaminomalonate was then added to this solution, whereupon the sodium salt formed was precipitated. After the addition of 150 mL 1,4-dioxane a solution of 80 g (352 mmol) of 4-bromomethyl-1,2-diethyl-benzene in 500 mL of 1,4-dioxane was added dropwise to this suspension. The reaction solution was kept at 50° C. for 2 hours and then stirred for 16 hours at RT. The solvent was distilled off i. vac., the oily residue was combined with water, while the product was obtained in the form of white crystals. These were suction filtered, washed with water and reacted without any further purification.
Quantity
8.14 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
76.9 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
80 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.